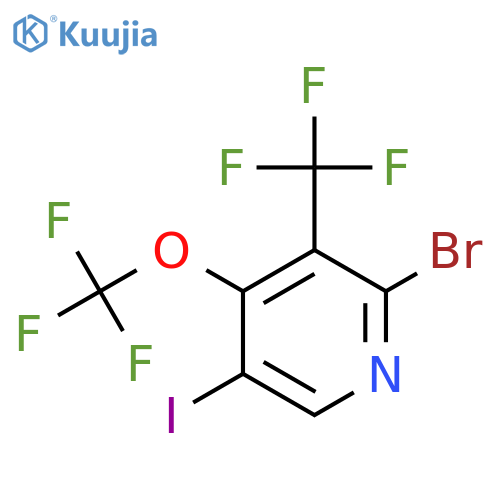

Cas no 1804649-15-7 (2-Bromo-5-iodo-4-(trifluoromethoxy)-3-(trifluoromethyl)pyridine)

2-Bromo-5-iodo-4-(trifluoromethoxy)-3-(trifluoromethyl)pyridine 化学的及び物理的性質

名前と識別子

-

- 2-Bromo-5-iodo-4-(trifluoromethoxy)-3-(trifluoromethyl)pyridine

-

- インチ: 1S/C7HBrF6INO/c8-5-3(6(9,10)11)4(2(15)1-16-5)17-7(12,13)14/h1H

- InChIKey: CZMGHXHPVZHILG-UHFFFAOYSA-N

- ほほえんだ: IC1=CN=C(C(C(F)(F)F)=C1OC(F)(F)F)Br

計算された属性

- 水素結合ドナー数: 0

- 水素結合受容体数: 8

- 重原子数: 17

- 回転可能化学結合数: 1

- 複雑さ: 272

- 疎水性パラメータ計算基準値(XlogP): 4.6

- トポロジー分子極性表面積: 22.1

2-Bromo-5-iodo-4-(trifluoromethoxy)-3-(trifluoromethyl)pyridine 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Alichem | A023022114-500mg |

2-Bromo-5-iodo-4-(trifluoromethoxy)-3-(trifluoromethyl)pyridine |

1804649-15-7 | 97% | 500mg |

$970.20 | 2022-04-01 | |

| Alichem | A023022114-1g |

2-Bromo-5-iodo-4-(trifluoromethoxy)-3-(trifluoromethyl)pyridine |

1804649-15-7 | 97% | 1g |

$1,696.80 | 2022-04-01 |

2-Bromo-5-iodo-4-(trifluoromethoxy)-3-(trifluoromethyl)pyridine 関連文献

-

1. Branched dimerization of Tat peptide improves permeability to HeLa and hippocampal neuronal cells†I. Abrrey Monreal,Qian Liu,Katherine Tyson,Tyler Bland,Doralyn S. Dalisay,Erin V. Adams,Gary A. Wayman,Hector C. Aguilar,Jonel P. Saludes Chem. Commun., 2015,51, 5463-5466

-

Zhenwei Wang,Husam N. Alshareef J. Mater. Chem. A, 2018,6, 10176-10183

-

Guosheng Li,Xiaochuan Lu,Jin Y. Kim,John P. Lemmon,Vincent L. Sprenkle J. Mater. Chem. A, 2013,1, 14935-14942

-

Dehua Zhou,Kongjun Zhu,Qingliu Wu,Yifeng Wang,Guoan Tai Nanoscale, 2016,8, 1975-1985

-

Manuella Cerbelaud,Khaoula Lebdioua,Benoît Crespin,Anne Aimable,Arnaud Videcoq Phys. Chem. Chem. Phys., 2019,21, 23447-23458

-

Rutusmita Mishra,Neeladrisingha Das,Ritu Varshney,Kriti Juneja,Debabrata Sircar,Partha Roy Food Funct., 2021,12, 6603-6625

-

Vijaya Prabhagar. M.,M. Praveen Kumar,Chisato Takahashi,Subrata Kundu,Tharangattu N. Narayanan,Deepak K. Pattanayak New J. Chem., 2019,43, 14313-14319

-

A. K. Parchur,R. S. Ningthoujam RSC Adv., 2012,2, 10859-10868

-

Lu Mao,Hardy Sze On Chan RSC Adv., 2012,2, 10610-10617

2-Bromo-5-iodo-4-(trifluoromethoxy)-3-(trifluoromethyl)pyridineに関する追加情報

Research Brief on 2-Bromo-5-iodo-4-(trifluoromethoxy)-3-(trifluoromethyl)pyridine (CAS: 1804649-15-7)

The compound 2-Bromo-5-iodo-4-(trifluoromethoxy)-3-(trifluoromethyl)pyridine (CAS: 1804649-15-7) has recently garnered significant attention in the field of chemical biology and pharmaceutical research. This heterocyclic compound, characterized by its unique halogenated and trifluoromethylated pyridine core, serves as a versatile intermediate in the synthesis of bioactive molecules, particularly in the development of agrochemicals and pharmaceuticals. Its structural features, including the presence of bromine and iodine substituents, make it a valuable building block for cross-coupling reactions, enabling the construction of complex molecular architectures.

Recent studies have focused on the synthetic applications of 2-Bromo-5-iodo-4-(trifluoromethoxy)-3-(trifluoromethyl)pyridine in the development of novel kinase inhibitors and antimicrobial agents. For instance, a 2023 publication in the Journal of Medicinal Chemistry highlighted its use in the synthesis of pyridine-based inhibitors targeting tyrosine kinases, which are implicated in various cancers. The compound's ability to undergo selective halogen exchange reactions has also been exploited to generate derivatives with enhanced pharmacokinetic properties.

In addition to its pharmaceutical applications, this compound has shown promise in agrochemical research. A study published in Pest Management Science demonstrated its utility as a precursor for the development of next-generation herbicides. The trifluoromethoxy and trifluoromethyl groups contribute to the lipophilicity and metabolic stability of the resulting herbicides, improving their efficacy and environmental profile. Researchers have also explored its potential in metal-catalyzed C-H activation reactions, further expanding its synthetic utility.

The mechanistic insights into the reactivity of 2-Bromo-5-iodo-4-(trifluoromethoxy)-3-(trifluoromethyl)pyridine have been elucidated through computational and experimental studies. Density functional theory (DFT) calculations have provided a deeper understanding of its electronic properties, revealing how the electron-withdrawing effects of the trifluoromethyl and trifluoromethoxy groups influence its reactivity in nucleophilic aromatic substitution reactions. These findings are critical for optimizing its use in drug discovery pipelines.

Despite its promising applications, challenges remain in the large-scale synthesis and purification of this compound. Recent advancements in flow chemistry and continuous manufacturing have addressed some of these issues, enabling more efficient production with higher yields and purity. Industry reports indicate growing demand for this intermediate, driven by its expanding role in the development of targeted therapies and sustainable agrochemicals.

In conclusion, 2-Bromo-5-iodo-4-(trifluoromethoxy)-3-(trifluoromethyl)pyridine (CAS: 1804649-15-7) represents a pivotal compound in modern chemical biology and pharmaceutical research. Its multifaceted applications, coupled with ongoing innovations in synthetic methodology, position it as a key player in the discovery of next-generation therapeutics and agrochemicals. Future research is expected to further explore its potential in emerging areas such as proteolysis-targeting chimeras (PROTACs) and covalent inhibitors.

1804649-15-7 (2-Bromo-5-iodo-4-(trifluoromethoxy)-3-(trifluoromethyl)pyridine) 関連製品

- 899400-95-4(methyl 2-8-(4-chlorophenyl)-1,7-dimethyl-2,4-dioxo-1H,2H,3H,4H,8H-imidazo1,2-gpurin-3-ylacetate)

- 2171928-76-8(3-ethoxyspiro3.4octane-1-thiol)

- 1932065-77-4(L-Proline, 4-methyl-, ethyl ester, (4R)-)

- 1805393-40-1(Methyl 2-(difluoromethyl)-4-hydroxy-6-methylpyridine-3-acetate)

- 2228132-44-1(methyl 2-hydroxy-5-(1H-1,2,4-triazol-1-yl)pentanoate)

- 22214-29-5((3E)-4-(3-Hydroxyphenyl)-3-buten-2-one)

- 6061-13-8((2S,3S)-2-Amino-3-methylsuccinic acid)

- 2228379-08-4(3-{3-(difluoromethoxy)-4-methylphenylmethyl}piperidin-3-ol)

- 1303587-87-2(1-oxa-6-azaspiro[3.3]heptane; trifluoroacetic acid)

- 2877666-43-6(N-(oxan-4-yl)-2-{1-[4-(trifluoromethyl)-1,3-thiazol-2-yl]piperidin-4-yl}acetamide)